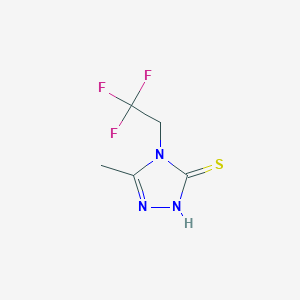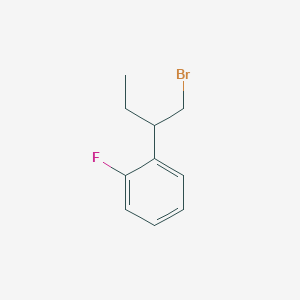![molecular formula C9H16BrNO B13192993 3-(Bromomethyl)-2-oxa-6-azaspiro[4.5]decane](/img/structure/B13192993.png)
3-(Bromomethyl)-2-oxa-6-azaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-2-oxa-6-azaspiro[4.5]decane is a spirocyclic compound characterized by a unique structure that includes a bromomethyl group, an oxa (oxygen-containing) ring, and an azaspiro (nitrogen-containing) ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2-oxa-6-azaspiro[4.5]decane typically involves the formation of the spirocyclic structure through a series of cyclization reactions. One common method includes the use of radical chemistry, where a carbohydrate skeleton is fused with the spiro-heterocycle . The reaction conditions often involve the use of radical initiators and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, cyclization, and purification through techniques like chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-2-oxa-6-azaspiro[4.5]decane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized spirocyclic compounds, while oxidation and reduction can lead to changes in the functional groups present on the molecule .
Scientific Research Applications
3-(Bromomethyl)-2-oxa-6-azaspiro[4.5]decane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules with potential biological activity.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-2-oxa-6-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its bioactivity .
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)-2-oxaspiro[4.5]decane: Similar structure but lacks the nitrogen atom present in 3-(Bromomethyl)-2-oxa-6-azaspiro[4.5]decane.
8-bromo-1,4-dioxaspiro[4.5]decane: Contains a dioxaspiro structure but differs in the position and type of substituents.
Uniqueness
This compound is unique due to the presence of both oxygen and nitrogen atoms in its spirocyclic structure. This combination imparts distinct chemical reactivity and potential bioactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H16BrNO |
|---|---|
Molecular Weight |
234.13 g/mol |
IUPAC Name |
3-(bromomethyl)-2-oxa-6-azaspiro[4.5]decane |
InChI |
InChI=1S/C9H16BrNO/c10-6-8-5-9(7-12-8)3-1-2-4-11-9/h8,11H,1-7H2 |
InChI Key |
FBOMEUPETPQIHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC2(C1)CC(OC2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-({[(Benzyloxy)carbonyl]amino}methyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13192918.png)
![({[2-(Bromomethyl)-2-methylbut-3-en-1-yl]oxy}methyl)benzene](/img/structure/B13192927.png)

![Bicyclo[5.1.0]octan-4-ol](/img/structure/B13192930.png)

![1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane](/img/structure/B13192949.png)



![5-([1-(Chloromethyl)cyclobutyl]methyl)-1,3-thiazole](/img/structure/B13192965.png)



